

Application Notes and Protocols for TD1092 Intermediate-1 in Medicinal Chemistry

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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B12362758

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Introduction

TD1092 intermediate-1 (CAS No. 1584239-82-6) is a key building block in the synthesis of the potent, pan-Inhibitor of Apoptosis Protein (IAP) degrader, TD1092 (also known as HY-151966). TD1092 functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to selectively eliminate target proteins from cells. This document provides detailed application notes and protocols relevant to the use of **TD1092 intermediate-1** in the context of developing IAP-targeting therapeutics for cancer research.

TD1092 effectively induces the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), proteins that are often overexpressed in cancer cells, leading to therapeutic resistance and cell survival.^{[1][2][3]} By degrading these proteins, TD1092 promotes programmed cell death (apoptosis) and inhibits pro-survival signaling pathways, making it a promising agent for cancer therapy.^{[1][4]}

Physicochemical Properties of TD1092 Intermediate-1

Property	Value
IUPAC Name	Carbamic acid, N-[(1S)-2-[[[(1S)-1-[[[(3S)-3,4-dihydro-7-hydroxy-3-[[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-2(1H)-isoquinoliny]carbonyl]-2,2-dimethylpropyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
CAS Number	1584239-82-6
Molecular Formula	C35H48N4O6
Molecular Weight	620.78 g/mol
Appearance	Solid
Purity	Typically >95%

Application in Medicinal Chemistry: Synthesis of TD1092

TD1092 intermediate-1 is a crucial component for the synthesis of the final PROTAC molecule, TD1092. The synthesis involves the coupling of this intermediate, which contains the IAP-binding moiety, with a linker and an E3 ligase-recruiting ligand. The general synthetic strategy for PROTACs involves a modular approach, allowing for the optimization of pharmacological properties by modifying the warhead, linker, and E3 ligase ligand.

Biological Activity of the Final Compound, TD1092

The medicinal chemistry application of **TD1092 intermediate-1** is intrinsically linked to the biological activity of the final compound, TD1092. TD1092 has been shown to be a potent pan-IAP degrader with significant anti-cancer activity.^[1]

Quantitative Biological Data for TD1092

Assay Type	Cell Line	Parameter	Value
Cell Growth Inhibition	MCF-7	IG50	0.395 μ M (at 72 h)
IAP Degradation	-	Target(s)	cIAP1, cIAP2, XIAP
Caspase Activation	MCF-7	-	Activates Caspase 3/7
NF- κ B Pathway Inhibition	-	Target(s)	p-IKK, p-IkB α , p-p65, p-p38
Cell Migration/Invasion Inhibition	TNBC	-	Inhibits TNF α -induced migration and invasion

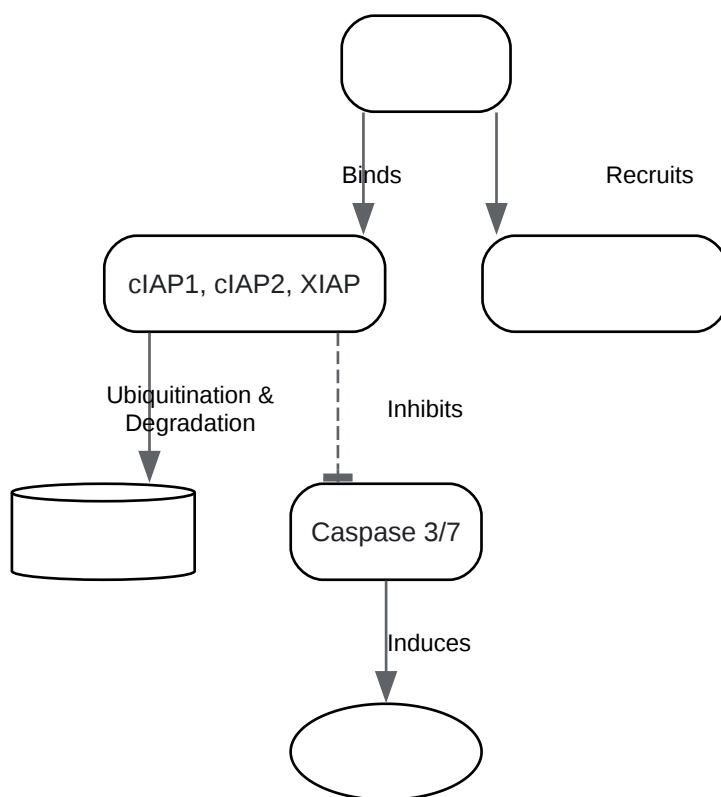
Data summarized from MedChemExpress product information.[1]

Signaling Pathways Modulated by TD1092

TD1092 exerts its anti-cancer effects by modulating key signaling pathways that control apoptosis and inflammation. As a PROTAC, it brings IAP proteins into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[4]

IAP Degradation and Apoptosis Induction

The degradation of IAPs by TD1092 removes the block on caspase activation, leading to the initiation of the apoptotic cascade.[1][5] This is a primary mechanism by which TD1092 induces cancer cell death.

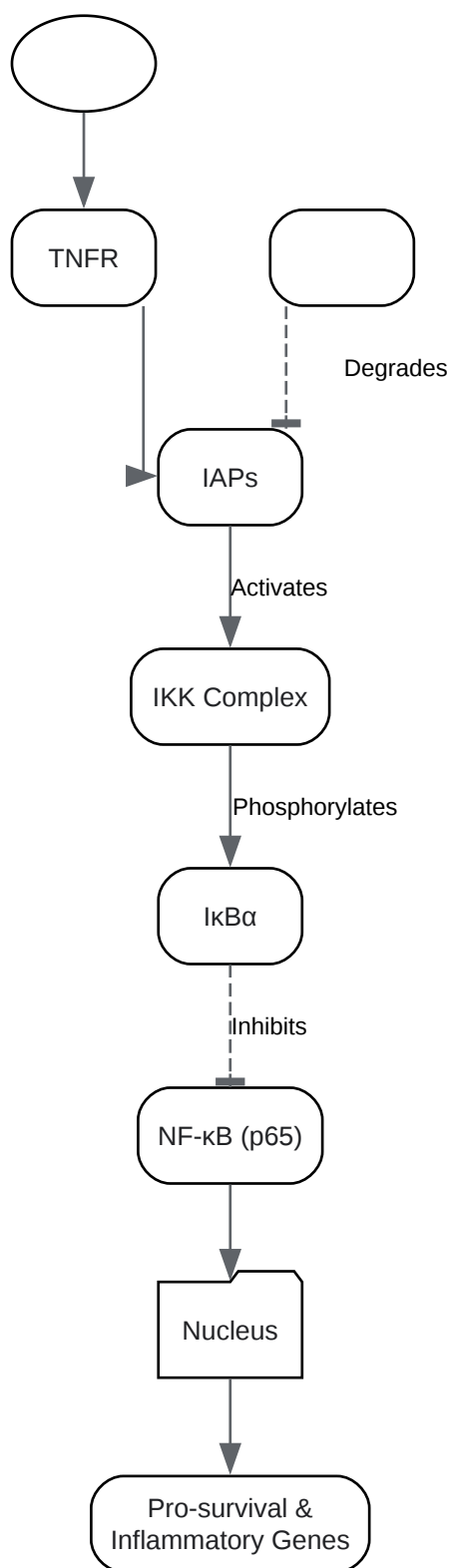


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Mechanism of TD1092-induced apoptosis.

Inhibition of the NF- κ B Signaling Pathway

IAP proteins are also critical regulators of the NF- κ B signaling pathway, which is often constitutively active in cancer, promoting cell survival and inflammation. By degrading IAPs, TD1092 inhibits TNF α -mediated NF- κ B activation.[1][4]



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Inhibition of NF-κB pathway by TD1092.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of TD1092, synthesized from its intermediate.

Western Blot for IAP Degradation

Objective: To determine the dose- and time-dependent degradation of cIAP1, cIAP2, and XIAP by TD1092.

Protocol:

- Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of TD1092 (e.g., 0.1 μ M to 10 μ M) for different time points (e.g., 0.5 to 6 hours).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase 3/7 Activity Assay

Objective: To measure the activation of executioner caspases, a hallmark of apoptosis, in response to TD1092 treatment.

Protocol:

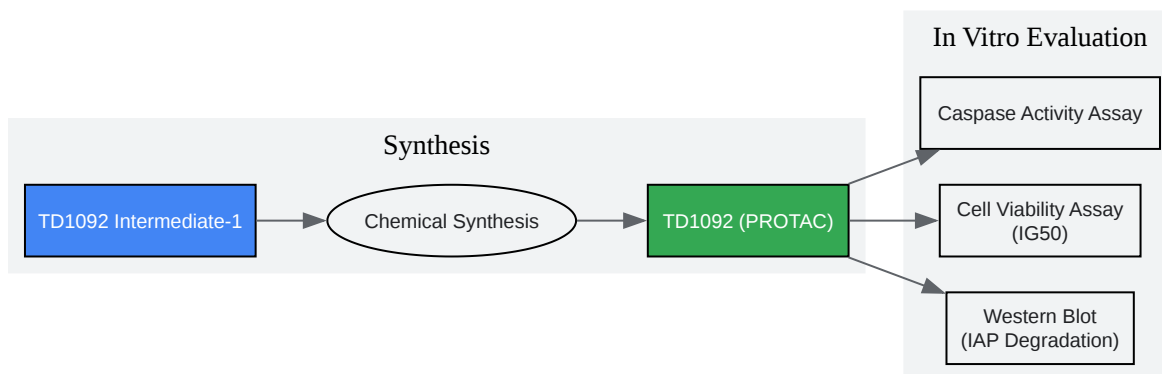
- Seed cells in a 96-well plate.
- Treat the cells with TD1092 at various concentrations (e.g., 0.01, 0.1, and 1 μ M) for a specified time (e.g., 18 hours).
- Use a commercially available Caspase-Glo® 3/7 Assay kit.
- Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Cell Viability Assay

Objective: To determine the effect of TD1092 on cancer cell proliferation and viability.

Protocol:

- Seed cells in a 96-well plate.
- After overnight incubation, treat the cells with a serial dilution of TD1092 for a specified duration (e.g., 72 hours).
- Use a commercial cell viability reagent such as CellTiter-Glo® or perform an MTT assay.
- For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
- For MTT, add MTT reagent, incubate, solubilize the formazan crystals, and measure the absorbance at the appropriate wavelength.
- Calculate the IG50 value from the dose-response curve.



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Experimental workflow from intermediate to in vitro evaluation.

Conclusion

TD1092 intermediate-1 is an essential precursor for the synthesis of TD1092, a novel pan-IAP degrader with significant potential in cancer therapy. The provided notes on its application, the biological activity of the final compound, the relevant signaling pathways, and the experimental protocols offer a comprehensive resource for researchers in medicinal chemistry and drug development. The modular nature of PROTAC synthesis allows for further optimization of TD1092, for which **TD1092 intermediate-1** will remain a critical starting material.

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